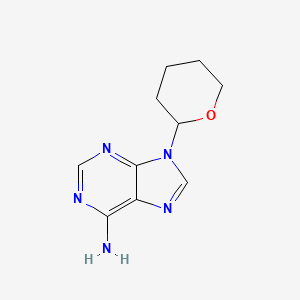

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

Overview

Description

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a synthetic compound that incorporates a tetrahydro-2H-pyran ring into the purine structure This modification aims to enhance the biological activity and pharmacokinetic properties of the compound

Mechanism of Action

Target of Action

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine, also known as N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine, is a synthetic adenine derivative It is being investigated for its antiviral and anticancer properties , suggesting that it may target viral replication mechanisms or cancer cell proliferation.

Mode of Action

Its unique structure may interfere with dna and rna processes , indicating that it could interact with its targets by disrupting these fundamental biological processes.

Biochemical Pathways

Given its potential role in cellular metabolism and protection against neurodegenerative diseases , it may influence pathways related to these processes.

Pharmacokinetics

The pharmacokinetic profile of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine is crucial in determining its suitability as a drug . Early studies indicate that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .

Result of Action

Its ability to modulate enzymatic activities involved in cellular repair and apoptosis suggests potential uses in managing aging-related conditions and enhancing chemotherapy efficacy .

Action Environment

The synthesis of this compound involves careful purification techniques to ensure the final product is free from impurities and ready for biological evaluation , suggesting that the purity of the compound and the conditions under which it is synthesized and stored may influence its action and stability.

Biochemical Analysis

Biochemical Properties

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to modulate enzymatic activities involved in cellular repair and apoptosis . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation . Additionally, it has potential neuroprotective effects, given its role in cellular metabolism and protection against neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes . The compound’s unique structure allows it to interact with nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiviral and anticancer properties . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, contributing to the compound’s therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and subsequent therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine typically involves the following steps:

Selection of Adenine as the Nucleobase Foundation: Adenine is chosen as the starting material.

Modification at the N9 Position: The N9 position of adenine is modified to introduce the tetrahydro-2H-pyran ring.

Michael Addition: The adenine derivative reacts with a pre-formed activated alkene derived from tetrahydropyran. This step is optimized to ensure regioselectivity and the correct formation of the tetrahydro-2H-pyran ring.

Purification: The final product is purified using techniques such as column chromatography to ensure it is free from impurities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring consistent quality and purity through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its antiviral and anticancer properties.

Neuroprotective Treatments: Researchers are exploring its use in neuroprotective treatments due to its potential role in cellular metabolism and protection against neurodegenerative diseases.

Enzymatic Modulation:

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: This compound also incorporates a tetrahydro-2H-pyran ring and has similar applications in medicinal chemistry.

6-Benzylamino-9-(tetrahydrofuran-2-yl)purine: Another compound with a similar structure, known for its growth-promoting effects in plants.

Uniqueness

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is unique due to its specific incorporation of the tetrahydro-2H-pyran ring into the purine structure, which enhances its biological activity and pharmacokinetic properties. This modification distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name |

9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWAGKQIUHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274344 | |

| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-67-4 | |

| Record name | 7306-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Tetrahydropyranyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PBA influence plant growth, and what specific effects have been observed in studies?

A1: PBA primarily acts as a cytokinin-like compound, influencing various aspects of plant growth and development. Research suggests that PBA can:

- Stimulate Axillary Shoot Proliferation: PBA effectively promotes axillary bud break and shoot development in various plant species. For instance, in Crape Myrtle (Lagerstroemia indica L. ‘Near East’), PBA proved most effective in stimulating axillary shoot proliferation compared to other cytokinins like BA (6-Benzylaminopurine) and kinetin. []

- Influence Leaf Morphology: Research on Poinsettia (Euphorbia pulcherrima Willd. ex Kl.) indicated that PBA treatment resulted in cuttings exhibiting elliptic to ovate leaves, a characteristic associated with juvenility in this species. [] This suggests PBA might play a role in regulating developmental stages in certain plants.

Q2: Are there differences in PBA's efficacy compared to other plant growth regulators?

A2: Yes, studies directly comparing PBA to other growth regulators highlight its unique activity profile:

- Potency in Axillary Shoot Induction: In the Crape Myrtle study, PBA consistently outperformed both BA and kinetin in promoting axillary shoot proliferation, indicating a higher potency or a different mechanism of action on the target tissue. []

- Species-Specific Effects on Height: While PBA reduced height in Pseuderanthemum atropurpureum, Sanchezia speciosa, and Strobilanthes dyeranus, other growth regulators like chlormequat chloride and ancymidol were more effective in controlling the height of Dianthus cultivars. [, ] This emphasizes the need for species-specific optimization of growth regulator applications.

Q3: Does the formulation of PBA impact its effectiveness?

A3: Yes, the choice of formulation significantly impacts PBA's activity:

- Solubility and Uptake: The addition of a phosphate buffer (Buffer-X) to PBA solutions enhanced its branching effect on Photinia x fraseri, likely by preventing precipitation and increasing PBA availability for plant uptake. []

- Synergistic Effects: Combining PBA with formulations like Off-Shoot-O (OSO) led to a more pronounced branching response in Photinia x fraseri compared to PBA alone. [] This suggests a potential synergistic effect between the components, warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate](/img/structure/B1265287.png)

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)

![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)